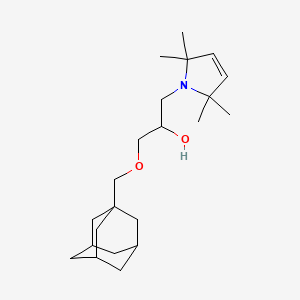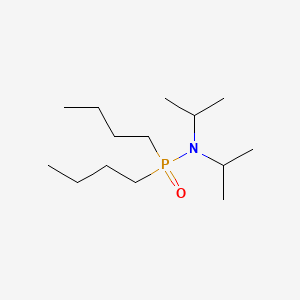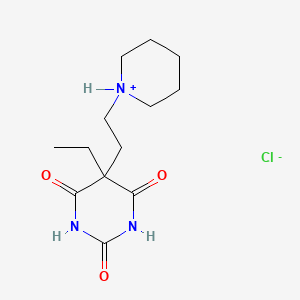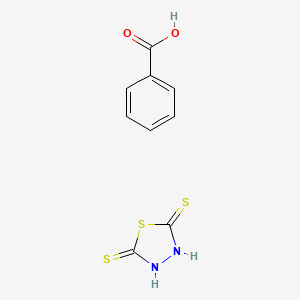
(4-Methylphenylthio)acetic acid triethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenylthio)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Methylphenylthio)acetic acid and triethanolamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenylthio)acetic acid triethanolamine typically involves the reaction of (4-Methylphenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include (4-Methylphenylthio)acetic acid, triethanolamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for industrial applications .
化学反応の分析
Types of Reactions
(4-Methylphenylthio)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the (4-Methylphenylthio) group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols .
科学的研究の応用
(4-Methylphenylthio)acetic acid triethanolamine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methylphenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a methylthio group.
(4-Methylphenyl)acetic acid: Lacks the thio group, making it less reactive in certain chemical reactions.
Triethanolamine: A component of the compound, used widely in various applications
Uniqueness
(4-Methylphenylthio)acetic acid triethanolamine is unique due to the presence of both the (4-Methylphenylthio) group and triethanolamine moiety, which confer distinct chemical and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
CAS番号 |
102582-88-7 |
|---|---|
分子式 |
C15H25NO5S |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H10O2S.C6H15NO3/c1-7-2-4-8(5-3-7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
InChIキー |
KOOKZKIVNMVZBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



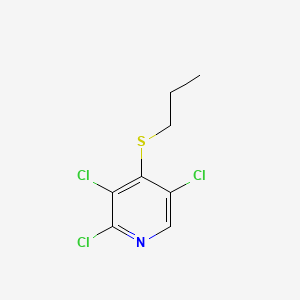

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
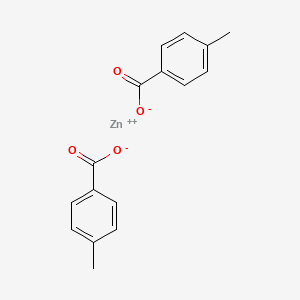
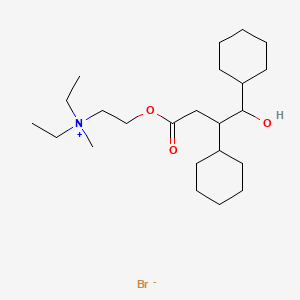
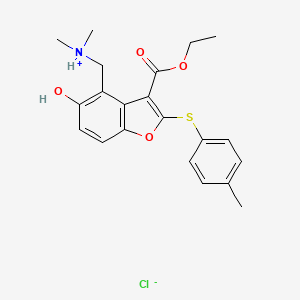
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
